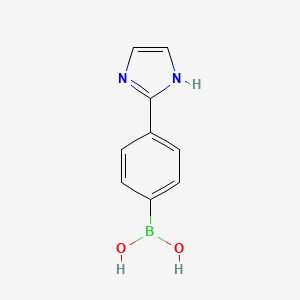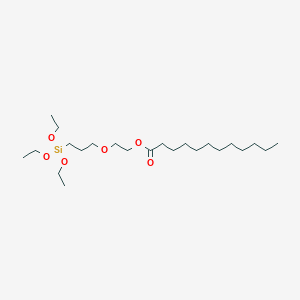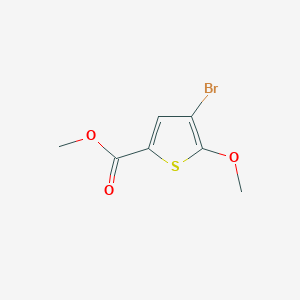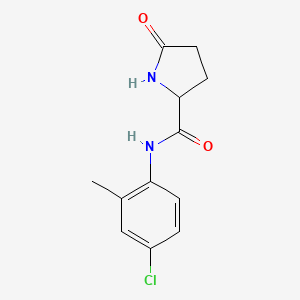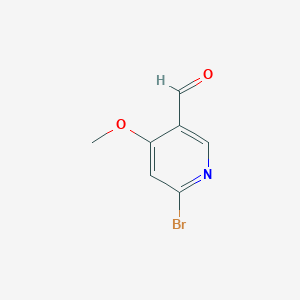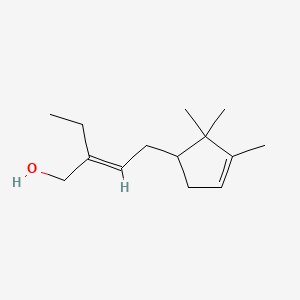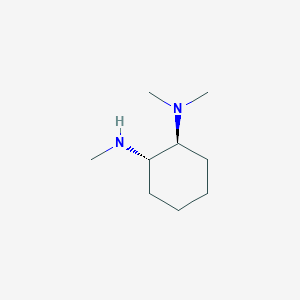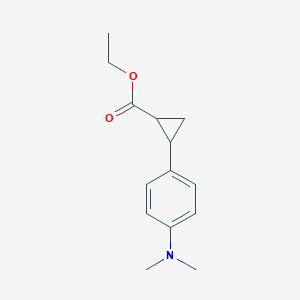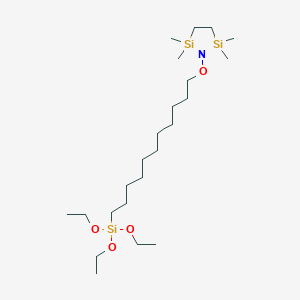
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane is an organosilicon compound that features a unique structure combining a silane group with a disilazolidinoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with 2,2,5,5-tetramethyl-2,5-disilazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene. The mixture is heated to reflux, and the product is purified through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.
化学反应分析
Types of Reactions
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts, such as palladium or platinum complexes, and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various organic groups.
科学研究应用
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and the development of biocompatible coatings.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.
作用机制
The mechanism of action of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane involves its ability to form strong bonds with various substrates through its silane group. The disilazolidinoxy moiety provides steric protection and enhances the stability of the compound. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This interaction is crucial for its applications in surface modification and material synthesis.
相似化合物的比较
Similar Compounds
- 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane
- 2,2,5,5-Tetramethyltetrahydrofuran
- NHC-stabilized dialanes
Uniqueness
Compared to similar compounds, 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane stands out due to its unique combination of a silane group with a disilazolidinoxy moiety. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications in materials science and industrial processes.
属性
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
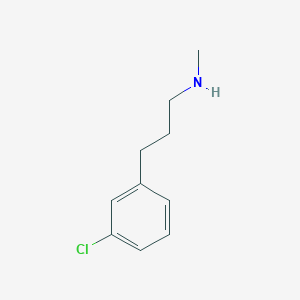

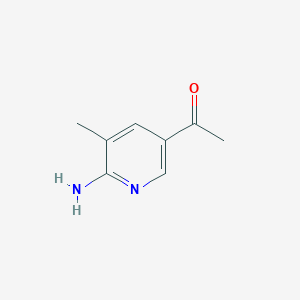

![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
